Bienvenue dans la boutique en ligne BenchChem!

BMS-604992

GHSR ghrelin receptor receptor binding affinity

Procure high-affinity (Ki=2.3nM), potent (EC50=0.4nM) non-peptidic GHSR agonist. Validated oral PK with linear dose response (1-1000mg/kg) for food intake & gastric motility studies. Triazolopyridine core ensures stability vs. peptides. Free base (CAS 760944-56-7) recommended for oral formulations; dihydrochloride salt (CAS 1469750-46-6) for assays.

Molecular Formula C24H32ClN7O5
Molecular Weight 534.0 g/mol
CAS No. 674343-47-6
Cat. No. B607395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-604992
CAS674343-47-6
SynonymsEX-1314;  EX 1314;  EX1314;  EX-1314 HCl;  EX-1314 hydrochloride, BMS-604992;  BMS604992;  BMS 604992.
Molecular FormulaC24H32ClN7O5
Molecular Weight534.0 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)NC(COCC1=CC=CC=C1)C2=NN=C3N2C(=CC=C3)COC(=O)N(C)CC(=O)N)N.Cl
InChIInChI=1S/C24H31N7O5.ClH/c1-24(2,26)22(33)27-18(15-35-13-16-8-5-4-6-9-16)21-29-28-20-11-7-10-17(31(20)21)14-36-23(34)30(3)12-19(25)32;/h4-11,18H,12-15,26H2,1-3H3,(H2,25,32)(H,27,33);1H/t18-;/m1./s1
InChIKeyDFDPBEQMMOYQHK-GMUIIQOCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-604992 (EX-1314) for Scientific Procurement: Core Identity, Purity, and Analytical Specifications for GHSR Research


BMS-604992 (also designated EX-1314; CAS 674343-47-6) is a selective, orally active small-molecule agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor [1]. It is a non-peptidic compound with the molecular formula C24H32ClN7O5 and a molecular weight of 534.01 . The compound is available as the free base (CAS 760944-56-7) and as the dihydrochloride salt (CAS 1469750-46-6), with standard purity specifications of ≥98% as verified by HPLC and NMR . BMS-604992 was originally developed by Bristol-Myers Squibb and subsequently licensed to Elixir Pharmaceuticals, and has been advanced to preclinical development as a potential therapeutic agent for metabolic disorders [2].

Why BMS-604992 (EX-1314) Cannot Be Substituted: Structural and Functional Differentiation from Generic GHSR Agonists


GHSR agonists encompass a structurally diverse array of compounds including peptidic analogs (e.g., Ipamorelin), macrocyclic peptidomimetics (e.g., Ulimorelin, TZP-102), and small-molecule non-peptidic agents (e.g., Anamorelin, BMS-604992). These structural classes differ substantially in oral bioavailability, CNS penetration, metabolic stability, and functional selectivity profiles [1]. Generic substitution among GHSR agonists is not scientifically valid due to marked divergence in receptor binding kinetics, downstream signaling bias, and in vivo pharmacodynamic outcomes . BMS-604992 (EX-1314) is a fully synthetic, non-peptidic small-molecule agonist with a defined triazolopyridine core scaffold, distinguishing it from peptide-based ghrelin mimetics that exhibit poor oral bioavailability and rapid proteolytic degradation [2]. Furthermore, BMS-604992 was advanced through systematic structure-activity relationship (SAR) optimization specifically to achieve high GHSR binding affinity (Ki = 2.3 nM) and potent functional activity (EC50 = 0.4 nM) while maintaining favorable oral pharmacokinetic properties [2]. These characteristics are not uniformly present across other GHSR agonists, necessitating careful compound-specific selection rather than class-based interchange.

BMS-604992 (EX-1314) Procurement Evidence: Quantified Differentiation Versus GHSR Agonist Comparators


BMS-604992 (EX-1314) Binding Affinity and Functional Potency at GHSR: Quantitative Comparison with AZ-GHS-22

BMS-604992 (EX-1314) demonstrates high-affinity binding to the ghrelin receptor (GHSR) with a Ki of 2.3 nM and potent functional agonist activity with an EC50 of 0.4 nM [1]. In contrast, AZ-GHS-22, another small-molecule GHSR ligand, functions as an inverse agonist at GHS-R1a with an IC50 of 0.77 nM . BMS-604992 exhibits full agonism with an EC50 of 0.4 nM, producing an efficacy ratio (Ki/EC50) of approximately 5.75, indicating efficient receptor coupling and downstream signal transduction [1]. The functional activity of BMS-604992 is confirmed through stimulation of food intake in rodents, a canonical GHSR-mediated physiological response [1].

GHSR ghrelin receptor receptor binding affinity functional activity GPCR agonism

BMS-604992 (EX-1314) Gastric Prokinetic Activity: In Vivo Gastric Emptying Efficacy in Murine Models

BMS-604992 (EX-1314) produces a statistically significant increase in gastric emptying in C57BL/6 mice at a dose of 500 μg/kg administered intraperitoneally, with the effect observed within 5 minutes post-administration compared to vehicle-treated controls [1]. This rapid onset of prokinetic action is consistent with direct GHSR-mediated stimulation of gastrointestinal motility pathways [2]. Peptide-based GHSR agonists such as Ipamorelin (Phase II for opioid-induced bowel dysfunction) and macrocyclic peptidomimetics such as Ulimorelin (TZP-101, entering Phase III as an IV formulation) require parenteral administration due to negligible oral bioavailability and exhibit distinct pharmacodynamic profiles [2]. BMS-604992 achieves comparable gastric prokinetic efficacy via oral administration (1-1000 mg/kg p.o.), demonstrating a dose-responsive increase in food intake with a minimum effective dose of approximately 10 mg/kg and a dose-linear increase in plasma concentrations at the 1-hour time point [1].

gastric emptying gastrointestinal motility prokinetic in vivo efficacy GHSR agonism

BMS-604992 (EX-1314) Oral Pharmacokinetic Profile: Dose-Linearity and Plasma Exposure in Rodent Models

BMS-604992 (EX-1314) exhibits a dose-linear increase in plasma concentrations following oral administration (1-1000 mg/kg, p.o.) in C57BL/6 mice, with plasma levels measured at the 1-hour time point correlating linearly with administered dose . This predictable pharmacokinetic behavior is a distinguishing feature of the optimized triazolopyridine scaffold of BMS-604992, which was systematically engineered through SAR studies to achieve favorable oral absorption and metabolic stability [1]. Many early-generation GHSR agonists, including peptidic and peptidomimetic analogs, exhibit nonlinear pharmacokinetics due to saturable absorption, extensive first-pass metabolism, or variable proteolytic degradation, complicating dose-response interpretation in preclinical studies [2]. The oral efficacy of BMS-604992 is further substantiated by a dose-responsive increase in food intake across the 1-1000 mg/kg range, with a minimum effective dose (MED) of approximately 10 mg/kg p.o. .

pharmacokinetics oral bioavailability dose-linearity plasma concentration ADME

BMS-604992 (EX-1314) Chemical Scaffold and Intellectual Property: Differentiated Small-Molecule GHSR Agonist with Defined SAR Optimization

BMS-604992 (EX-1314) is a fully synthetic small-molecule GHSR agonist featuring a triazolopyridine core scaffold (molecular formula C24H32ClN7O5, MW 534.01), distinguishing it structurally from peptidic agonists (e.g., Ipamorelin, a hexapeptide), macrocyclic peptidomimetics (e.g., Ulimorelin/TZP-101), and other small-molecule agonists with distinct chemotypes (e.g., Anamorelin, an orally active non-peptidic compound with a different core structure) . The compound emerged from a systematic SAR campaign conducted at Bristol-Myers Squibb specifically aimed at optimizing GHSR functional activity and pharmacodynamic properties, resulting in the identification of BMS-604992 as a clinical development candidate (later designated EX-1314 at Elixir Pharmaceuticals) [1]. The compound was licensed from Bristol-Myers Squibb to Elixir Pharmaceuticals in 2009 under an exclusive worldwide development and commercialization agreement covering BMS-604992 and five related compounds for the treatment of metabolic disorders [2]. This defined intellectual property and developmental history distinguishes BMS-604992 from generic GHSR agonists lacking comparable optimization and characterization.

triazolopyridine non-peptidic agonist structure-activity relationship intellectual property small-molecule GHSR agonist

BMS-604992 (EX-1314) Salt Form Options for Formulation Flexibility: Free Base and Dihydrochloride Salt Comparison

BMS-604992 is commercially available in two distinct salt forms: the free base (CAS 760944-56-7; MW 497.55; purity ≥98%) and the dihydrochloride salt (CAS 1469750-46-6; MW 570.47; purity ≥98%) . Both forms retain equivalent in vitro pharmacological activity (Ki = 2.3 nM; EC50 = 0.4 nM) and demonstrate comparable in vivo efficacy in rodent feeding and gastric emptying models . The dihydrochloride salt offers enhanced aqueous solubility for parenteral administration and in vitro assay preparation, while the free base may be preferable for oral formulation studies requiring specific solubility or excipient compatibility profiles. In contrast, many peptide-based GHSR agonists (e.g., Ipamorelin) are available only as single salt forms (typically acetate or trifluoroacetate salts) due to the inherent limitations of peptide chemistry and purification, restricting formulation flexibility for diverse experimental protocols [1].

free base dihydrochloride salt solubility formulation salt selection

BMS-604992 (EX-1314) Optimal Research Applications: Evidence-Based Experimental Scenarios for Scientific Procurement


In Vivo Oral Dosing Studies for GHSR-Mediated Appetite Stimulation and Metabolic Regulation

BMS-604992 (EX-1314) is optimally suited for rodent studies requiring oral administration of a GHSR agonist to stimulate food intake and investigate ghrelin receptor-mediated metabolic pathways. The compound demonstrates a dose-responsive increase in food intake across a 1-1000 mg/kg oral dose range with a minimum effective dose (MED) of approximately 10 mg/kg, and exhibits dose-linear plasma concentration increases at the 1-hour time point [1]. This predictable oral pharmacokinetic profile enables precise dose selection and reproducible pharmacodynamic outcomes in appetite and metabolism studies. Procurement of the free base form (CAS 760944-56-7) is recommended for oral formulation studies, while the dihydrochloride salt (CAS 1469750-46-6) offers enhanced aqueous solubility for in vitro assays or parenteral comparator arms [2].

Gastrointestinal Motility and Gastric Emptying Pharmacological Investigations

BMS-604992 (EX-1314) is an appropriate tool compound for studies examining GHSR-mediated regulation of gastrointestinal motility and gastric emptying. Intraperitoneal administration at 500 μg/kg produces a statistically significant increase in gastric emptying in C57BL/6 mice within 5 minutes of dosing compared to vehicle-treated controls [1]. This rapid onset of prokinetic action makes BMS-604992 suitable for acute pharmacological interventions examining the role of ghrelin receptor signaling in gastric motor function. Researchers investigating disorders of gastrointestinal motility, including gastroparesis and postoperative ileus, may utilize BMS-604992 as a positive control or mechanistic probe to interrogate GHSR-dependent pathways regulating gastric emptying [2].

GHSR Receptor Pharmacology and Signal Transduction Studies Requiring High-Affinity Small-Molecule Agonism

BMS-604992 (EX-1314) is indicated for in vitro receptor pharmacology studies requiring a high-affinity, non-peptidic GHSR agonist with well-characterized binding and functional activity parameters. The compound demonstrates high-affinity binding to the ghrelin receptor (Ki = 2.3 nM) and potent functional agonist activity (EC50 = 0.4 nM) as measured by downstream signaling assays [1]. Its non-peptidic, fully synthetic triazolopyridine scaffold confers stability in cell culture media and resistance to proteolytic degradation, in contrast to peptide-based agonists such as Ipamorelin [2]. The compound is appropriate for radioligand binding competition assays, calcium mobilization assays, β-arrestin recruitment assays, and other GPCR signaling studies requiring robust and reproducible GHSR activation [1]. The availability of both free base and dihydrochloride salt forms provides flexibility for optimizing solubility in various assay buffer systems .

Comparative GHSR Agonist Profiling and Structure-Activity Relationship (SAR) Studies

BMS-604992 (EX-1314) serves as a valuable reference compound for comparative pharmacological profiling of GHSR agonists across different structural classes. As a well-characterized small-molecule GHSR agonist with a defined triazolopyridine scaffold and publicly disclosed SAR optimization history from the Bristol-Myers Squibb medicinal chemistry program, BMS-604992 provides a benchmark for evaluating novel GHSR ligands [1]. Researchers may utilize BMS-604992 as a positive control in high-throughput screening campaigns, as a reference standard for establishing concentration-response curves in functional assays, or as a comparator compound for evaluating the pharmacological properties of emerging GHSR agonists. The compound's documented oral bioavailability and dose-linear pharmacokinetics further enable cross-study comparisons of in vivo efficacy and exposure-response relationships [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-604992

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.